
Benzaldehyde, p-nitro-, azine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzaldehyde, p-nitro-, azine is an organic compound that belongs to the class of azines Azines are characterized by the presence of a nitrogen-nitrogen double bond (N=N) within their structure This particular compound is derived from benzaldehyde and features a nitro group (NO2) attached to the para position of the benzene ring The azine linkage is formed by the condensation of two molecules of benzaldehyde, p-nitro- with hydrazine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, p-nitro-, azine typically involves the reaction of p-nitrobenzaldehyde with hydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which subsequently undergoes condensation to form the azine linkage. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction can be represented as follows:
[ 2 \text{C}_7\text{H}_5\text{NO}_3 + \text{N}2\text{H}4 \rightarrow \text{C}{14}\text{H}{10}\text{N}_4\text{O}_4 + 2 \text{H}_2\text{O} ]
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: Benzaldehyde, p-nitro-, azine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro-substituted azines.
Reduction: Reduction of the nitro group can yield amino-substituted azines.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products:
Oxidation: Nitro-substituted azines.
Reduction: Amino-substituted azines.
Substitution: Halogenated or nitrated azine derivatives.
科学的研究の応用
Benzaldehyde, p-nitro-, azine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzaldehyde, p-nitro-, azine involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The azine linkage may also play a role in the compound’s reactivity. The exact molecular pathways and targets are subject to ongoing research.
類似化合物との比較
Benzaldehyde, m-nitro-, azine: Similar structure but with the nitro group in the meta position.
Benzaldehyde, o-nitro-, azine: Similar structure but with the nitro group in the ortho position.
Benzaldehyde, p-amino-, azine: Similar structure but with an amino group instead of a nitro group.
Uniqueness: Benzaldehyde, p-nitro-, azine is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and potential applications. The para position allows for distinct electronic and steric effects compared to its meta and ortho counterparts.
特性
分子式 |
C14H10N4O4 |
|---|---|
分子量 |
298.25 g/mol |
IUPAC名 |
(E)-1-(4-nitrophenyl)-N-[(E)-(4-nitrophenyl)methylideneamino]methanimine |
InChI |
InChI=1S/C14H10N4O4/c19-17(20)13-5-1-11(2-6-13)9-15-16-10-12-3-7-14(8-4-12)18(21)22/h1-10H/b15-9+,16-10+ |
InChIキー |
YWEOYAUKSPQBMW-KAVGSWPWSA-N |
異性体SMILES |
C1=CC(=CC=C1/C=N/N=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
正規SMILES |
C1=CC(=CC=C1C=NN=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



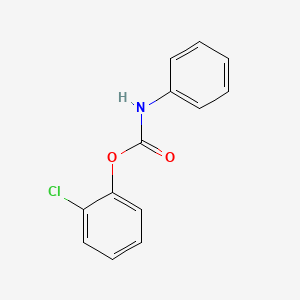
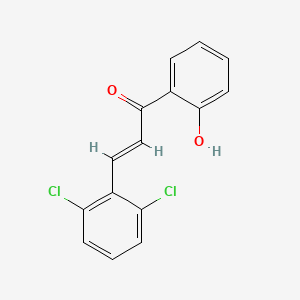
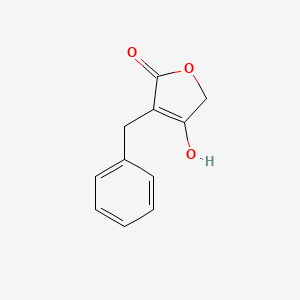
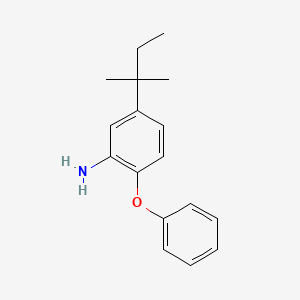
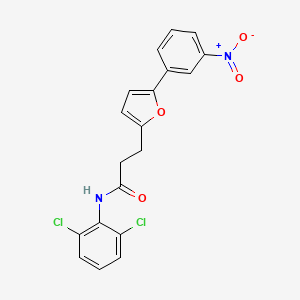


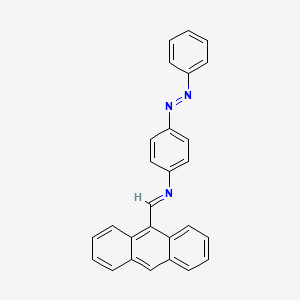


![N-{4-[(2-fluorophenyl)sulfamoyl]phenyl}acetamide](/img/structure/B11958742.png)


